molecular formula C20H22N4O4S B2725383 ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421464-35-8

ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2725383
CAS RN: 1421464-35-8
M. Wt: 414.48
InChI Key: AHZSETCNOZGGNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines, which is a class of compounds that “ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate” belongs to, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the reactivity of related pyrimidine derivatives towards the synthesis of new heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)pyridine-2-carboxylates reacted with benzoyl isothiocyanate, leading to the formation of thioureido derivatives, which upon cyclization yielded thioxopyrido[3′,2′:4,5]furo(thieno)pyrimidin-ones. These compounds, upon further reactions, resulted in the creation of new pentacyclic systems, demonstrating the compound's utility in synthesizing structurally complex and potentially biologically active heterocycles (Sirakanyan et al., 2015).

Potential Biological Activities

The synthesized pyridothienopyrimidinones have shown promising antistaphylococcal activity, indicating the potential of these compounds for antimicrobial applications. Specifically, derivatives synthesized from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylates exhibited significant activity against Staphylococcus aureus, highlighting the relevance of these chemical frameworks in developing new antimicrobial agents (Kostenko et al., 2008).

properties

IUPAC Name

ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-2-28-20(27)23-9-7-13(8-10-23)22-16(25)11-24-12-21-17-14-5-3-4-6-15(14)29-18(17)19(24)26/h3-6,12-13H,2,7-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZSETCNOZGGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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